2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine
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Overview
Description
2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine is a heterocyclic pyridine derivative with a molecular formula of C19H24N2O3S and a molecular weight of 360.5 g/mol . This compound is known for its high purity and versatility, making it valuable in various fields such as pharmaceutical research and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups, enhancing its utility in different applications .
Scientific Research Applications
2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications :
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways . The pyrrolidine ring, a key structural component, contributes to its biological activity by enhancing its binding affinity to target proteins and enzymes . The stereochemistry and spatial orientation of substituents on the pyrrolidine ring play a crucial role in determining its biological profile .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features but different biological activities.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but distinct functional groups and applications.
Prolinol: A related compound with different pharmacological properties.
Uniqueness
2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine stands out due to its unique combination of the isopropoxy and tosylpyrrolidinyl groups, which confer specific chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N2O3S |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C19H24N2O3S/c1-14(2)24-19-17(6-4-12-20-19)18-7-5-13-21(18)25(22,23)16-10-8-15(3)9-11-16/h4,6,8-12,14,18H,5,7,13H2,1-3H3 |
InChI Key |
WWOJHCSMIBTIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)OC(C)C |
Origin of Product |
United States |
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